molecular formula C30H22O12 B158392 Xanthomegnin CAS No. 1685-91-2

Xanthomegnin

Cat. No. B158392
CAS RN: 1685-91-2
M. Wt: 574.5 g/mol
InChI Key: WICHONPZVIYWIJ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthomegnin is a potent iNOS inhibitor . It is a solid substance that is soluble in DMSO . It is sourced from Penicillium citreo-viride . The molecular weight of this compound is 574.5 Da .


Synthesis Analysis

This compound production was found to be infrequent in fungal strains recovered from patients with ocular mycoses . A study detected this compound activity (0.02 µg/ml) in one of the three Aspergillus flavus strains . Another study outlined the synthesis of this compound from a common chiral intermediate .


Molecular Structure Analysis

This compound has a molecular formula of C30H22O12 . Its average mass is 574.489 Da and its monoisotopic mass is 574.111145 Da . It has two defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 943.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 142.0±3.0 kJ/mol . The flash point is 315.7±27.8 °C . The index of refraction is 1.705 .

Scientific Research Applications

Xanthomegnin in Dermatophytic Infections

This compound is known for its role in dermatophytic infections. It's been found that the most common dermatophytic species, Trichophyton rubrum, produces this compound in infected nail and skin material. The presence of this compound varies among clinical samples but is notably absent in uninfected nails, suggesting a connection between this compound and dermatophytic infections. The clinical consequences of this compound exposure in such infections are still under investigation (Gupta et al., 2000).

This compound in Ocular Mycoses

In the realm of ocular mycoses, this compound's role is less prominent. A study involving 62 fungal strains associated with ocular infections revealed that this compound production was quite rare, identified in only one out of three Aspergillus flavus strains. This infrequency suggests that while this compound may play a role in some fungal infections, it is not a widespread factor in ocular mycoses (Ozdemir et al., 2016).

This compound's Insufficiency in Differentiating Dermatophytic Species

The reliability of this compound as a biomarker for differentiating between Trichophyton rubrum and Trichophyton mentagrophytes complexes was evaluated, and it was concluded that this compound detection does not offer a dependable differentiation method. Both complexes showed this compound activity, indicating that its presence is not exclusive to a particular dermatophytic species (Kandemir et al., 2015).

This compound in HIV-1 Inhibition

This compound has been identified in the broader context of viral infections, particularly HIV-1. Xanthoviridicatins E and F, part of the this compound family, have shown inhibitory activity against HIV-1 integrase, a key enzyme in the replication of the virus. This finding opens potential avenues for anti-retroviral therapy, indicating that this compound derivatives could contribute significantly to medical treatment strategies for HIV-1 (Singh et al., 2003).

This compound in Anti-Dormant Mycobacterial Activity

This compound, along with viomellein, has been rediscovered as a substance with significant anti-dormant mycobacterial activity. This activity is particularly notable against Mycobacterium bovis BCG, where this compound showed higher activity against dormant forms than against actively growing ones. The mechanism through which this compound exhibits this anti-mycobacterial activity is still a subject of research, distinguishing it from direct DNA chelating effects (Kamiya et al., 2017).

Mechanism of Action

Target of Action

Xanthomegnin is a potent inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the immune response by producing nitric oxide, a molecule involved in cell signaling and immune defense.

Mode of Action

As an inos inhibitor, it likely prevents the synthesis of nitric oxide, thereby modulating the immune response .

Biochemical Pathways

This compound has been shown to interfere with cellular respiratory processes . It may also affect other biochemical pathways due to its interaction with iNOS and the subsequent modulation of nitric oxide production .

Pharmacokinetics

It’s known that this compound can be detected in grains and animal feeds, suggesting that it can be absorbed and distributed in the body through dietary intake .

Result of Action

This compound has been associated with kidney and liver abnormalities in humans and animals, often first presenting as jaundice . It can cause nephropathy and death in farm animals exposed to food-borne Penicillium . At the cellular level, this compound has been shown to permeate across phospholipid bilayer membranes, which may be associated with an uncoupling effect on the oxidative phosphorylation of mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound was found to be infrequent in fungal strains recovered from patients with ocular mycoses . This suggests that the production and therefore the action of this compound can be influenced by the specific environment of the fungus.

Biochemical Analysis

Biochemical Properties

Xanthomegnin is a potent iNOS inhibitor . It is soluble in DMSO and has a purity of > 97% . It is known to interfere with cellular respiratory processes and has given positive results in tests for genotoxic potential .

Cellular Effects

In humans and animals, oral intake of this compound leads to kidney and liver abnormalities, often first presenting as jaundice . It has been shown to have potent toxicity and mutagenic, cytocidal, and immunosuppressive properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes and proteins. It acts as a potent iNOS inhibitor , which suggests that it can inhibit the enzyme iNOS, thereby affecting the production of nitric oxide, a key player in cellular signaling .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in laboratory settings. A high pressure liquid chromatographic (HPLC) method has been described for the determination of this compound in grains and mixed animal feeds at levels ranging from 150 to 1200 ng/g .

Metabolic Pathways

It is known that this compound is a product of the fungus Penicillium citreo-viride , suggesting that it may be involved in the metabolic pathways of this fungus.

Transport and Distribution

Given its solubility in DMSO , it may be able to pass through cell membranes and distribute within cells.

Subcellular Localization

Given its role as a potent iNOS inhibitor , it may localize to areas of the cell where iNOS is present, such as the cytoplasm.

properties

{ "Design of the Synthesis Pathway": "Xanthomegnin can be synthesized through a multi-step pathway involving several reactions.", "Starting Materials": [ "L-tryptophan", "2-methyl-3-buten-2-ol", "acetic anhydride", "sodium hydroxide", "chloroform", "methanol", "ethyl acetate", "water" ], "Reaction": [ "L-tryptophan is reacted with 2-methyl-3-buten-2-ol in the presence of acetic anhydride to form 3-(2-methyl-3-buten-2-yl)-1H-indole.", "3-(2-methyl-3-buten-2-yl)-1H-indole is then reacted with sodium hydroxide in methanol to form 3-(2-methyl-3-buten-2-yl)indol-2-one.", "3-(2-methyl-3-buten-2-yl)indol-2-one is further reacted with chloroform and sodium hydroxide to form 3-(2-methyl-3-buten-2-yl)indole-2,3-dione.", "Finally, 3-(2-methyl-3-buten-2-yl)indole-2,3-dione is reacted with ethyl acetate and water to form Xanthomegnin." ] }

CAS RN

1685-91-2

Molecular Formula

C30H22O12

Molecular Weight

574.5 g/mol

IUPAC Name

(3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione

InChI

InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3/t9-,10-/m1/s1

InChI Key

WICHONPZVIYWIJ-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)C[C@H](OC6=O)C)O)OC

SMILES

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC

Canonical SMILES

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC

synonyms

3,3'-bis(2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8- carboxyl-1,4-naphthoquinone lactone)
xanthomegnin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthomegnin
Reactant of Route 2
Xanthomegnin
Reactant of Route 3
Xanthomegnin
Reactant of Route 4
Xanthomegnin
Reactant of Route 5
Xanthomegnin
Reactant of Route 6
Xanthomegnin

Q & A

A: Xanthomegnin acts as an uncoupler of oxidative phosphorylation in mitochondria. [, , , , ]. This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, ]. This uncoupling effect has been shown to be potent in rat liver mitochondria. [, , ]

A: Studies have shown that this compound can be reduced by the NADH-linked respiratory chain in mitochondria, suggesting an interaction with this part of the electron transport chain [, ]. It may create a shunt bypassing normal electron flow, potentially leading to altered redox balance within the cell [, , ].

A: The disruption of oxidative phosphorylation by this compound can have severe consequences for cells. It can lead to decreased ATP production, impairing energy-dependent cellular processes [, ]. Additionally, the altered redox balance and potential for reactive oxygen species (ROS) generation due to electron transport chain interference may contribute to its cytotoxic effects [, , ].

A: this compound has the molecular formula C30H22O12 and a molecular weight of 570.48 g/mol [].

A: Researchers have extensively employed infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques to elucidate the structure and characteristics of this compound [, , , , , , , ]. This includes the use of 13C NMR to confirm its biosynthetic pathway and assign specific carbons within the molecule [, ].

ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. There's limited information regarding its material compatibility or stability under various conditions beyond its extraction and analytical methodologies.

A: Based on the provided research, this compound is not reported to possess catalytic properties. Its primary mode of action revolves around its interaction with biological systems, particularly the mitochondrial electron transport chain [, ].

ANone: The provided research predominantly focuses on experimental investigations of this compound. While it mentions the use of spectroscopic techniques like NMR for structural elucidation, it does not explicitly mention any computational chemistry or modeling studies.

A: Comparing this compound with its demethylated derivative, luteosporin, reveals insights into the structure-activity relationship []. Unlike this compound, luteosporin doesn't exhibit uncoupling effects on oxidative phosphorylation or induce mitochondrial swelling, suggesting the importance of methylation for its activity [].

A: The phenolic hydroxyl groups of this compound play a crucial role in its uncoupling action []. This is supported by the observation that O-methylation of this compound, which modifies these groups, reduces its uncoupling effect [].

ANone: The research provided primarily focuses on the isolation, identification, and biological activity of this compound. There's limited information regarding its formulation or strategies to enhance its stability or bioavailability.

ANone: Given its toxicity, handling this compound necessitates strict safety precautions. The research underscores the importance of careful handling and appropriate disposal procedures when working with this mycotoxin.

ANone: While the research focuses on this compound's effects at the cellular and organelle levels, it lacks detailed information about its in vivo pharmacokinetics, including ADME processes.

A: Researchers have used rat liver mitochondria [, , ], murine leukemia L1210 culture cells [], and Ehrlich asctic tumor cells [] to investigate the effects of this compound. In vivo studies have been conducted on mice to assess its toxicity and mycotoxicosis potential [, , ].

ANone: The provided research does not indicate any clinical trials involving this compound. Its toxicity and known adverse effects currently limit its therapeutic potential.

A: this compound is recognized as a mycotoxin with documented toxicity [, , , ]. It has been linked to nephropathy and death in farm animals exposed to contaminated feed []. In mice, it has been shown to induce hepatic lesions [, ].

A: The long-term effects of this compound exposure require further investigation. Its potential for genotoxicity and carcinogenicity raises concerns about the chronic consequences of exposure [, ].

ANone: The current research focuses on understanding this compound's mechanism of action and toxicological profile. Given its current classification as a mycotoxin, there are no active explorations of drug delivery systems for this compound.

ANone: The provided research doesn't identify specific biomarkers for this compound exposure. Research in this area could be valuable for monitoring and managing potential exposures.

A: Various analytical techniques have been employed to detect and quantify this compound, including thin-layer chromatography (TLC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , ], and spectrophotometry [, ]. These methods enable researchers to identify and measure this compound in different samples, including grains, animal feed, and fungal cultures.

ANone: The provided research predominantly centers around the biological effects and chemical properties of this compound. There's limited information regarding its environmental fate, persistence, or potential degradation pathways.

A: Chloroform [, , , ], methanol [], and mixtures of chloroform and methanol [] have been commonly used for the extraction and dissolution of this compound. The choice of solvent can influence the efficiency of extraction and subsequent analysis.

ANone: The provided research primarily focuses on the fundamental aspects of this compound, such as its structure, biological activity, and toxicity. It doesn't delve into more specialized areas like analytical method validation, quality control, immunogenicity, or environmental considerations.

ANone: Research on this compound benefits from various resources, including culture collections for obtaining fungal strains, spectroscopic techniques for structural analysis, and cell culture and animal models for studying its biological activity. Collaboration between different research groups is essential for advancing knowledge in this area.

A: this compound was initially isolated from the dermatophyte Trichophyton megninii []. Early research focused on its chemical structure [, ] and later expanded to investigate its effects on mitochondrial function [, , ] and its toxicological profile [, ]. The identification of this compound as a natural contaminant in food and feed [, , , ] marked a significant milestone, highlighting potential risks associated with its presence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.